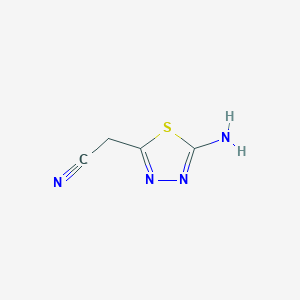

2-Amino-5-cyanomethyl-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC13950880

Molecular Formula: C4H4N4S

Molecular Weight: 140.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N4S |

|---|---|

| Molecular Weight | 140.17 g/mol |

| IUPAC Name | 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C4H4N4S/c5-2-1-3-7-8-4(6)9-3/h1H2,(H2,6,8) |

| Standard InChI Key | IITLEFYTGACQHV-UHFFFAOYSA-N |

| Canonical SMILES | C(C#N)C1=NN=C(S1)N |

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 2-amino-5-cyanomethyl-1,3,4-thiadiazole features a 1,3,4-thiadiazole core with an amino group at position 2 and a cyanomethyl group at position 5. The canonical SMILES representation (C(C#N)C₁=NN=C(S₁)N) highlights the connectivity of the nitrile (-C≡N) moiety to the thiadiazole ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₄S |

| Molecular Weight | 140.17 g/mol |

| IUPAC Name | 2-(5-amino-1,3,4-thiadiazol-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C4H4N4S/c5-2-1-3-7-8-4(6)9-3/h1H2,(H2,6,8) |

| Standard InChIKey | IITLEFYTGACQHV-UHFFFAOYSA-N |

The compound’s polarity, driven by the nitrile and amino groups, suggests moderate solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO). Stability under ambient conditions is inferred from its solid-state characterization, though decomposition may occur under prolonged exposure to moisture or strong acids.

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of 2-amino-5-cyanomethyl-1,3,4-thiadiazole typically begins with 2-amino-5-mercapto-1,3,4-thiadiazole, a commercially available precursor. Reaction with cyanomethylating agents, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base (e.g., potassium carbonate) facilitates substitution at the sulfur atom. For example:

This method yields moderate to high purity products but requires careful control of reaction temperature (60–80°C) and stoichiometry to avoid side reactions.

Solid-Phase Synthesis Innovations

Recent patents describe alternative solid-phase routes using thiosemicarbazide, carboxylic acids, and phosphorus oxychloride (POCl₃) . For instance, grinding thiosemicarbazide with a cyanomethyl carboxylic acid derivative and POCl₃ at room temperature produces the target compound via a cyclization reaction. This approach eliminates solvent use, reduces reaction time (<2 hours), and achieves yields exceeding 90% .

Biological Activities and Mechanisms

Cytostatic and Anticancer Properties

The 2-amino-1,3,4-thiadiazole scaffold has shown cytostatic effects in cancer cell lines, likely through inhibition of tubulin polymerization or topoisomerase enzymes . Substitutions at the 5th position, such as the cyanomethyl group, could modulate binding affinity to these targets, though specific studies remain pending.

Applications in Drug Development

Antibacterial Agents

Derivatives of 2-amino-5-cyanomethyl-1,3,4-thiadiazole have been explored as inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. Computational docking studies suggest that the nitrile group forms hydrogen bonds with active-site residues, while the thiadiazole ring stabilizes hydrophobic interactions .

Antifungal and Antitubercular Candidates

In Mycobacterium tuberculosis, thiadiazoles inhibit the enzyme dihydrofolate reductase (DHFR), critical for folate metabolism. The cyanomethyl substituent’s electron-withdrawing nature may enhance binding to the DHFR active site, as observed in similar compounds .

Analytical Characterization

Spectroscopic Techniques

Infrared (IR) spectroscopy reveals characteristic absorption bands:

-

C≡N Stretch: 2240–2260 cm⁻¹ (nitrile group)

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed for purity assessment, using a C18 column and acetonitrile-water mobile phase.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyanomethyl group to optimize antimicrobial potency and reduce toxicity.

-

In Vivo Pharmacokinetics: Investigation of absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

-

Computational Drug Design: Molecular dynamics simulations to predict binding modes with novel biological targets.

-

Green Chemistry Approaches: Development of solvent-free or catalytic synthesis methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume